molecular formula C10H15N3O B6142960 1-(3-aminophenyl)-3-(propan-2-yl)urea CAS No. 1042554-38-0

1-(3-aminophenyl)-3-(propan-2-yl)urea

Cat. No.: B6142960
CAS No.: 1042554-38-0
M. Wt: 193.25 g/mol
InChI Key: SHMGFOXSMRDWIZ-UHFFFAOYSA-N
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Description

1-(3-aminophenyl)-3-(propan-2-yl)urea is an organic compound that belongs to the class of ureas It consists of a urea moiety substituted with a 3-aminophenyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminophenyl)-3-(propan-2-yl)urea typically involves the reaction of 3-aminophenyl isocyanate with isopropylamine. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via the formation of a urea linkage between the isocyanate and the amine groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminophenyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: The original amino compound is regenerated.

    Substitution: Various substituted urea derivatives are formed.

Scientific Research Applications

1-(3-aminophenyl)-3-(propan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-aminophenyl)-3-(methyl)urea: Similar structure but with a methyl group instead of a propan-2-yl group.

    1-(4-aminophenyl)-3-(propan-2-yl)urea: Similar structure but with the amino group in the para position.

    1-(3-aminophenyl)-3-(ethyl)urea: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

1-(3-aminophenyl)-3-(propan-2-yl)urea is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that are advantageous in certain applications, such as increased lipophilicity or altered binding affinity to molecular targets.

Properties

IUPAC Name

1-(3-aminophenyl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMGFOXSMRDWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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